molecular formula C9H17NO3 B15327693 Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate

Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate

Cat. No.: B15327693
M. Wt: 187.24 g/mol
InChI Key: DEZWFTPZXUAZDJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate is a chiral organic compound that functions as a protected amino acid derivative, of interest in medicinal chemistry and drug discovery. The molecule features a tetrahydrofuran ring, a saturated heterocycle, linked to a propanoate backbone bearing a protected amino group. This structure makes it a valuable building block for the synthesis of more complex molecules. The tetrahydrofuran ring is a privileged structure in medicinal chemistry, frequently found in molecules with biological activity. The ester group (ethoxy) protects the carboxylic acid functionality, enhancing the compound's permeability and making it a versatile intermediate for further synthetic modifications, such as amide bond formation or reduction. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-amino-3-(oxolan-2-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-2-12-9(11)8(10)6-7-4-3-5-13-7/h7-8H,2-6,10H2,1H3

InChI Key

DEZWFTPZXUAZDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCCO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(tetrahydrofuran-2-yl)propanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of amino acid derivatives with biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the substituents at the β-position (C3) and modifications to the amino or ester groups. Below is a detailed comparison based on synthetic routes, physicochemical properties, and functional applications.

Substituent Variations at the β-Position

a) Aromatic vs. Saturated Rings
  • Ethyl 2-amino-3-(1H-indol-3-yl)propanoate (CAS: 6519-66-0): Features an indole ring (aromatic heterocycle) at C3. Higher molecular weight (232.28 g/mol) due to the indole group, which increases lipophilicity compared to the THF analog . Used in tryptophan derivatives for peptide synthesis .
  • Molecular weight: 217.65 g/mol. The chloro group enhances reactivity in cross-coupling reactions .
  • Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate (CAS: 672957-92-5): Replaces the amino group with a ketone, reducing basicity. Molecular weight: 186.19 g/mol. The absence of an amino group simplifies its use in keto-ester chemistry .
b) Functional Group Modifications
  • (2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid (CAS: 1215198-13-2): Replaces the ethyl ester and amino group with a hydroxyl and carboxylic acid. Increased polarity and acidity (pKa ~3-4 for the carboxylic acid), suitable for coordination chemistry .
  • Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride: Introduces a sulfanyl-ethoxycarbonyl group, enhancing thiol reactivity. Molecular weight: 271.76 g/mol. The sulfanyl group facilitates disulfide bond formation in peptide synthesis .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Properties
Ethyl 2-amino-3-(THF-2-yl)propanoate ~183.21* Amino, THF, ester N/A Chiral, moderate lipophilicity
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate 232.28 Amino, indole, ester N/A High lipophilicity, UV-active
Ethyl 3-oxo-3-(THF-2-yl)propanoate 186.19 Ketone, THF, ester N/A Keto-enol tautomerism possible
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl 296.15 Amino, Cl-phenyl, hydroxyl N/A Halogenated, potential bioactivity

*Estimated based on molecular formula C8H13NO3.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate, and what factors influence yield?

Methodological Answer: Synthesis typically involves nucleophilic addition of an amino group to an ethyl acrylate derivative. For example, reacting ethyl acrylate with a tetrahydrofuran-containing amine under basic conditions (e.g., sodium ethoxide or potassium carbonate) can yield the target compound. Key factors include:

  • Reaction Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature: Controlled heating (~60–80°C) improves reaction kinetics while avoiding decomposition.
  • Catalyst: Bases like NaOEt facilitate deprotonation of the amine, accelerating nucleophilic attack .
  • Purification: Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the tetrahydrofuran ring (δ 1.5–2.5 ppm for protons on the ring) and ester carbonyl (δ ~170 ppm).
  • HPLC-MS: High-resolution mass spectrometry validates molecular weight (C₉H₁₅NO₃; theoretical MW: 201.23 g/mol) and detects impurities.
  • FT-IR: Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (amine N-H) confirm functional groups.
  • X-ray Crystallography: Resolves stereochemistry if chiral centers are present .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates.
  • Ventilation: Ensure adequate airflow to avoid inhalation of fine powders or vapors.
  • Spill Management: Neutralize acidic/basic residues with appropriate buffers before disposal.
  • Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How does the tetrahydrofuran (THF) ring influence the compound’s biological activity compared to other heterocycles (e.g., pyridine, pyrimidine)?

Methodological Answer: The THF ring’s oxygen atom enhances hydrogen-bonding potential, improving interactions with biological targets (e.g., enzymes or receptors). Comparative studies can be conducted via:

  • Enzyme Inhibition Assays: Compare IC₅₀ values against analogs with pyridine or pyrimidine substituents.
  • Molecular Dynamics Simulations: Model binding affinities to targets like proteases or kinases.
  • Solubility Studies: The THF ring’s polarity may increase aqueous solubility versus aromatic heterocycles, impacting bioavailability .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar amino acid esters?

Methodological Answer:

  • Meta-Analysis: Systematically review literature to identify variables (e.g., assay conditions, cell lines) causing discrepancies.
  • Dose-Response Curves: Replicate studies across multiple concentrations to validate activity thresholds.
  • Structural Elucidation: Use X-ray/NMR to confirm if stereochemical differences (e.g., R vs. S configurations) alter activity .
  • Cross-Lab Validation: Collaborate with independent labs to standardize protocols (e.g., ATP-based viability assays vs. resazurin assays) .

Q. What in silico strategies predict the compound’s interaction with biological targets, and how can they guide experimental design?

Methodological Answer:

  • Docking Simulations (AutoDock Vina): Screen against protein databases (e.g., PDB) to prioritize targets like G-protein-coupled receptors.
  • QSAR Models: Train algorithms on datasets of amino acid esters to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.
  • Free Energy Calculations (MM/PBSA): Estimate binding energies for lead optimization.
  • Validation: Confirm predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Prodrug Design: Modify the ester group (e.g., replace ethyl with pivaloyloxymethyl) to slow hydrolysis.
  • Lyophilization: Formulate as a lyophilized powder to extend shelf life.
  • Plasma Stability Assays: Incubate with human plasma and quantify degradation via LC-MS.
  • pH Adjustments: Buffer formulations to pH 7.4 mimic physiological conditions .

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